N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways . The compound’s hydrazone moiety allows it to participate in various redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific substitution pattern and the presence of both hydrazone and diphenylacetamide moieties. This combination allows it to form stable complexes with a wide range of metal ions and exhibit diverse biological activities .
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H21N3O4/c27-19-12-11-18(20(28)13-19)14-25-26-21(29)15-24-23(30)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22,27-28H,15H2,(H,24,30)(H,26,29)/b25-14+ |
InChI Key |
AHMIALFFIMLXQD-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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